![molecular formula C16H15ClFN5O2 B2721522 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide CAS No. 899751-64-5](/img/structure/B2721522.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

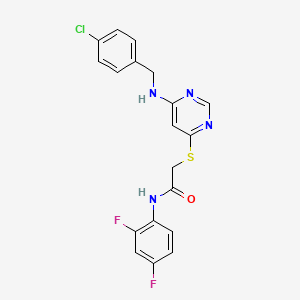

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .

Synthesis Analysis

The synthesis of such compounds often starts from both a preformed pyrazole or pyridine . The compound is available for purchase, indicating that its synthesis is achievable in a laboratory setting .Molecular Structure Analysis

The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file . It’s a heterocyclic aromatic compound similar to benzene and pyridine containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .Chemical Reactions Analysis

The formation of a new carbon–carbon bond is accompanied by a proton transfer and is an atom-economic process, which is important for “green chemistry” . The compound is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .Physical and Chemical Properties Analysis

The compound is a solid form with a molecular weight of 317.39 . It is soluble in DMSO at 10 mg/mL . The compound can be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Several pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activities. For instance, compounds synthesized from fluoro substituted benzo[b]pyran have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations (Hammam et al., 2005). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents against A431 and 8701-BC cells by inhibiting c-Src phosphorylation, suggesting their potential in cancer treatment strategies (Carraro et al., 2006).

Drug Discovery and Development

Research into pyrazolo[3,4-d]pyrimidine derivatives has also contributed to drug discovery, particularly in the development of inhibitors for various targets. For instance, a study identified potent FLT3 inhibitors among pyrazolo[3,4-d]pyrimidine derivatives for potential psoriasis treatment, showing significant effects in a psoriatic animal model (Li et al., 2016). This indicates the compound's relevance in discovering new therapeutic agents for autoimmune diseases.

Diagnostic Imaging

Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential in diagnostic imaging, particularly in tumor detection using positron emission tomography (PET). Synthesis and biological evaluation of novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives suggest their applicability as PET imaging agents for tumor detection, offering insights into the utility of related compounds in medical diagnostics (Xu et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide Similar compounds have been found to target proteins like tyrosine-protein kinase lyn, proto-oncogene tyrosine-protein kinase src, and tyrosine-protein kinase lck . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.

Mode of Action

The exact mode of action of This compound It can be inferred that the compound interacts with its targets, possibly inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to inhibit mycobacterium tuberculosis bd oxidase, affecting the energy metabolism of the bacteria .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and bioavailability .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN5O2/c1-16(2,3)23-13-9(7-20-23)15(25)22(8-19-13)21-14(24)12-10(17)5-4-6-11(12)18/h4-8H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRXBYCKSOAYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2721442.png)

![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)

![5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2721450.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)

![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)

![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)

![2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2721457.png)

![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2721460.png)